molecular formula C9H13NO B13961263 1-(3-propyl-1H-pyrrol-2-yl)ethanone

1-(3-propyl-1H-pyrrol-2-yl)ethanone

Cat. No.: B13961263
M. Wt: 151.21 g/mol
InChI Key: OLXSHGGVAHCSDJ-UHFFFAOYSA-N
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Description

1-(3-propyl-1H-pyrrol-2-yl)ethanone is an organic compound with the molecular formula C9H13NO. It belongs to the class of pyrrole derivatives, which are known for their diverse chemical properties and applications. This compound features a pyrrole ring substituted with a propyl group at the 3-position and an ethanone group at the 1-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-propyl-1H-pyrrol-2-yl)ethanone can be achieved through various synthetic routes. One common method involves the reaction of 3-propylpyrrole with acetyl chloride in the presence of a base such as pyridine. The reaction proceeds via nucleophilic substitution, where the acetyl group is introduced at the 1-position of the pyrrole ring.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactors where the reaction conditions are optimized for yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-propyl-1H-pyrrol-2-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The pyrrole ring can undergo electrophilic substitution reactions, introducing various substituents at different positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products

    Oxidation: Produces carboxylic acids or ketones.

    Reduction: Produces alcohols.

    Substitution: Produces various substituted pyrrole derivatives.

Scientific Research Applications

1-(3-propyl-1H-pyrrol-2-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-propyl-1H-pyrrol-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(1H-pyrrol-2-yl)ethanone: A similar compound with a hydrogen atom instead of a propyl group at the 3-position.

    2-acetylpyrrole: Another pyrrole derivative with an acetyl group at the 2-position.

    1-(1-methyl-1H-pyrrol-2-yl)ethanone: A compound with a methyl group at the 1-position instead of a propyl group.

Uniqueness

1-(3-propyl-1H-pyrrol-2-yl)ethanone is unique due to the presence of the propyl group at the 3-position, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interactions with molecular targets and its overall properties compared to similar compounds.

Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

1-(3-propyl-1H-pyrrol-2-yl)ethanone

InChI

InChI=1S/C9H13NO/c1-3-4-8-5-6-10-9(8)7(2)11/h5-6,10H,3-4H2,1-2H3

InChI Key

OLXSHGGVAHCSDJ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(NC=C1)C(=O)C

Origin of Product

United States

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